molecular formula C20H24N6O3 B2918734 N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 1798672-76-0

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Cat. No.: B2918734
CAS No.: 1798672-76-0
M. Wt: 396.451
InChI Key: ZFSWXXKEAKTZJX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,2,4-triazole core substituted with a cyclopropyl group at the 4-position, a pyridin-3-yl moiety at the 3-position, and an ethyl-linked propanamide side chain terminating in a 3,5-dimethylisoxazole group. Crystallographic studies of such compounds often employ SHELXL for refinement and WinGX/ORTEP for visualization, ensuring precise structural determination .

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-13-17(14(2)29-24-13)7-8-18(27)22-10-11-25-20(28)26(16-5-6-16)19(23-25)15-4-3-9-21-12-15/h3-4,9,12,16H,5-8,10-11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSWXXKEAKTZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue is N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (referred to as Compound A) . Below is a detailed comparison:

Property Target Compound Compound A
1,2,4-Triazole Substituents 4-Cyclopropyl, 3-pyridin-3-yl 4-Methyl, 3-pyridin-2-yl
Side Chain Terminal Group 3,5-Dimethylisoxazol-4-yl 4-Oxoquinazolin-3(4H)-yl
Molecular Weight (g/mol)* ~458.5 (estimated) ~476.5 (estimated)
Predicted Solubility Moderate (isoxazole enhances lipophilicity; cyclopropyl may reduce conformational flexibility) Lower (quinazolinone increases polarity but adds hydrogen-bonding sites)
Hypothesized Bioactivity Potential kinase inhibition (isoxazole mimics ATP adenine interactions) DNA intercalation or topoisomerase inhibition (quinazolinone planar system)

* Molecular weights calculated based on structural formulae.

Structural and Functional Implications

Substituent Effects on 1,2,4-Triazole Core The cyclopropyl group in the target compound introduces steric and electronic effects distinct from Compound A’s methyl group. Cyclopropane’s ring strain and sp³ hybridization may enhance binding pocket interactions in enzyme targets . Pyridin-3-yl vs. Pyridin-3-yl may favor interactions with Asp/Glu residues in kinase active sites, while pyridin-2-yl could engage in π-π stacking with aromatic amino acids .

Terminal Heterocycle Comparison 3,5-Dimethylisoxazole: This group’s electron-rich nature and compact size may improve membrane permeability compared to Compound A’s quinazolinone. Isoxazoles are common in COX-2 inhibitors and kinase modulators, suggesting similar applications for the target compound. 4-Oxoquinazolinone: A planar, conjugated system in Compound A likely enhances DNA intercalation or topoisomerase inhibition, as seen in analogues like doxorubicin .

Synthetic and Analytical Considerations

  • Both compounds require advanced crystallographic tools (e.g., SHELXL for refinement ) due to their complexity. The target compound’s cyclopropyl group may complicate crystallization, necessitating high-resolution X-ray diffraction for accurate structural elucidation .

Research Findings and Methodological Context

  • Crystallography : SHELX programs are widely used for refining such compounds, with SHELXL enabling precise anisotropic displacement parameter modeling . WinGX/ORTEP aids in visualizing steric clashes or packing interactions, critical for understanding bioavailability .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize the target compound, and what are the critical intermediates?

  • Methodological Answer : The synthesis of this heterocyclic compound typically involves:
  • Cyclocondensation reactions to form the 1,2,4-triazole core. For example, cyclopropyl-substituted triazoles can be synthesized via reactions of hydrazine derivatives with carbonyl compounds under acidic conditions .
  • Nucleophilic substitution to introduce the pyridin-3-yl group, often using halogenated intermediates and coupling agents like EDCI or DCC .
  • Amide coupling (e.g., HATU or EDC/NHS) to link the triazole-ethylamine moiety with the 3-(3,5-dimethylisoxazol-4-yl)propanamide fragment .
    Key intermediates : 4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazole and 3-(3,5-dimethylisoxazol-4-yl)propanoic acid.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer :
  • NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the triazole and isoxazole rings. Aromatic protons in the pyridinyl group typically show distinct splitting patterns .
  • X-ray crystallography : Use SHELXL for refinement of crystal structures. Key parameters include anisotropic displacement parameters and hydrogen-bonding networks . Example refinement statistics from SHELXL:
ParameterValue
R1 (I > 2σ(I))0.045–0.065
wR2 (all data)0.120–0.150
CCDC DepositionRequired

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for improved yield and purity in multi-step syntheses?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, solvent, catalyst loading). For example, Bayesian optimization algorithms have been used to maximize yields in heterocyclic syntheses .
  • In-line analytics : Use HPLC or LC-MS to monitor reaction progress and identify side products (e.g., dimerization of triazole intermediates) .
  • Case Study : A reaction between pyridin-3-amine and Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) achieved 85% yield after optimizing base (Et3N vs. DBU) and temperature (0°C to 25°C) .

Q. What computational strategies are effective for predicting biological activity and binding modes of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Validate docking poses with MD simulations .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in the triazole ring) using MOE or Phase .
    Example : Pyrazole-triazole hybrids showed strong binding to the ATP-binding pocket of EGFR kinase (docking score: −9.2 kcal/mol) .

Q. How should researchers address contradictions in crystallographic data during refinement?

  • Methodological Answer :
  • Multi-solution refinement : Test alternative models (e.g., disorder in the cyclopropyl group) using SHELXL’s PART instruction .
  • Validation tools : Employ PLATON’s ADDSYM to check for missed symmetry and WinGX’s ORTEP for visualizing anisotropic displacement ellipsoids .
  • Case Study : A disordered isoxazole ring was resolved by applying SHELXL’s SIMU and DELU restraints, reducing R1 from 0.12 to 0.06 .

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